Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Description

Discovery and Development of Phosphonic Acid Compounds

The discovery of phosphonic acid derivatives traces back to mid-20th-century advancements in organophosphorus chemistry. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0), a structurally specialized organophosphorus compound, emerged from efforts to synthesize esters with tailored reactivity for industrial and academic applications. Early synthetic routes, such as those described in foundational patents, involved reacting phosphonic acid halides with substituted phenols or alcohols under controlled conditions. For instance, the reaction of methyl phosphonic acid ethyl ester chloride with p-chlorophenol derivatives in ketone solvents laid the groundwork for producing this compound.

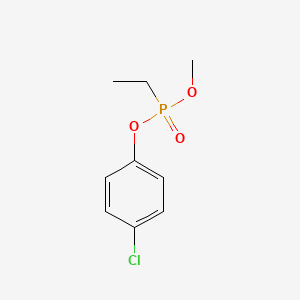

A critical milestone in its development was the refinement of phosphorylation techniques, enabling precise control over ester group incorporation. The compound’s molecular structure, $$ \text{C}9\text{H}{12}\text{ClO}_3\text{P} $$, reflects a balance between steric accessibility and electronic modulation conferred by the p-chlorophenyl and ethyl-methyl phosphonate groups. Key properties include:

These attributes underscore its role as a model compound for studying phosphorylation reactions and steric effects in esterification processes.

Historical Evolution of Phosphonic Acid Research

Research on phosphonic acid esters accelerated in the 1950s–1970s, driven by their utility as intermediates in agrochemical and pharmaceutical synthesis. The 1957 patent US2916509A exemplifies early methodologies, where methyl phosphonic acid ethyl ester chloride was reacted with sodium salts of substituted thiophenols to yield structurally analogous compounds. This era emphasized straightforward alkylation and aryl substitution strategies, often employing polar aprotic solvents like methyl ethyl ketone to facilitate nucleophilic displacements.

By the 2010s, synthetic paradigms shifted toward modular, high-yield approaches. The US5359115A patent (2012) introduced Mitsunobu-like conditions—using dialkylazodicarboxylates (e.g., DIAD) and trialkylphosphines (e.g., TPP)—to couple monomethyl phosphonates with alcohols, followed by selective demethylation with trimethylsilyl bromide. This method’s efficiency and compatibility with diverse alcohols revolutionized the synthesis of phosphonic acid monoesters, including ethyl-p-chlorophenyl variants. Concurrently, computational tools enabled precise prediction of physicochemical properties, such as $$ \text{XLogP3} $$ and hydrogen bonding capacity, further refining synthetic design.

Significance in Academic Research

This compound occupies a niche in academic research due to its dual functionality: the electron-withdrawing p-chlorophenyl group enhances electrophilicity at the phosphorus center, while the ethyl-methyl ester arrangement modulates solubility and reactivity. These traits make it invaluable for:

- Mechanistic Studies : Investigating nucleophilic substitution pathways at tetracoordinated phosphorus centers.

- Materials Science : Serving as a precursor for flame-retardant polymers or metal-organic frameworks (MOFs) via phosphonate linkages.

- Enzymology : Mimicking phosphate esters in enzyme inhibition assays, particularly for phosphatases and kinases.

For example, its use in solid-phase synthesis platforms allows rapid generation of phosphonate libraries for drug discovery. Furthermore, its stability under ambient conditions contrasts with more labile phosphate esters, enabling prolonged experimental timelines.

The compound’s continued relevance is evident in its inclusion in modern chemical databases and its role in validating new phosphorylation methodologies. As organophosphorus chemistry evolves, this ester remains a benchmark for probing steric and electronic effects in synthetic and applied contexts.

Properties

CAS No. |

33232-87-0 |

|---|---|

Molecular Formula |

C9H12ClO3P |

Molecular Weight |

234.61 g/mol |

IUPAC Name |

1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C9H12ClO3P/c1-3-14(11,12-2)13-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |

InChI Key |

LTMFLDGAGUOMEM-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(OC)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons Reaction Based Synthesis

A key approach to preparing related phosphonic acid esters involves the Horner-Wadsworth-Emmons (HWE) reaction, which is a well-established method for forming carbon-carbon double bonds via phosphonate intermediates.

- Starting Materials : Alpha-alkoxy base p-chlorobenzyl phosphonic acid ester and appropriate ketones (e.g., cyclopropyl methyl ketone).

- Reaction Conditions : The reaction is carried out in the presence of a base such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide.

- Solvents : Polar solvents like methanol, ethanol, dimethylformamide, N,N-dimethylacetamide, or mixtures with non-polar solvents such as benzene or toluene are used.

- Temperature : Typically between 0°C and 40°C, preferably 10°C to 30°C.

- Reaction Time : 2 to 8 hours for the HWE step.

Following the HWE reaction, the intermediate alkoxypropan ene derivative undergoes acid hydrolysis (using acids like hydrochloric acid, sulfuric acid, acetic acid, or phosphoric acid) to yield the target phosphonic acid ester.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. HWE Reaction | Alpha-alkoxy p-chlorobenzyl phosphonic acid ester + cyclopropyl methyl ketone + base | Base: sodium amide, sodium tert-butoxide, or potassium tert-butoxide; Solvent: polar aprotic or alcohols; Temp: 0-40°C; Time: 2-8 h |

| 2. Acid Hydrolysis | Hydrolysis of intermediate alkoxypropan ene derivative | Acid: HCl, H2SO4, AcOH, H3PO4; Medium: water or water-organic solvent mix; Temp: 20-40°C; Time: ≥10 h |

This method is noted for its simplicity, operational safety, and economic feasibility, making it suitable for scale-up and mass production.

General Phosphonic Acid Ester Synthesis

More broadly, phosphonic acid esters can be synthesized via:

- Reaction of phosphonic acid with alcohols or phenols : Direct esterification under controlled conditions.

- Dealkylation of dialkyl phosphonates : Using acidic conditions (e.g., HCl) or the McKenna procedure (bromotrimethylsilane followed by methanolysis) to generate phosphonic acids, which can then be esterified.

- Phosphonylation of hydroxy esters with phosphonochloridates : A method used for related compounds involving the reaction of hydroxy esters with phosphonochloridates, followed by oxidation or further functionalization.

However, the specific preparation of this compound is most reliably achieved via the HWE reaction with subsequent hydrolysis, as detailed above.

Chemical Reaction Scheme (Simplified)

$$

\text{p-Chlorobenzyl phosphonic acid ester} + \text{Cyclopropyl methyl ketone} \xrightarrow[\text{Base}]{\text{Horner-Wadsworth-Emmons}} \text{Alkoxypropan ene derivative}

$$

$$

\text{Alkoxypropan ene derivative} \xrightarrow[\text{Acid}]{\text{Hydrolysis}} \text{this compound}

$$

Reaction Parameters and Optimization

| Parameter | Range/Options | Preferred Conditions |

|---|---|---|

| Base | Sodium amide, sodium tert-butoxide, potassium tert-butoxide | Sodium tert-butoxide or potassium tert-butoxide preferred |

| Solvent | Methanol, ethanol, n-propyl alcohol, dimethylformamide, benzene, toluene | Mixture of polar aprotic and non-polar solvents |

| Temperature (HWE step) | 0°C to 40°C | 10°C to 30°C |

| Molar Ratio (Phosphonic ester : Ketone : Base) | 1.0–1.5 : 1.0–1.5 : 1.5–4.0 | 1.0–1.2 : 1.0–1.2 : 2.0–2.5 |

| Acid for Hydrolysis | HCl, H2SO4, AcOH, H3PO4 | Hydrochloric acid preferred |

| Hydrolysis Temperature | 20°C to 40°C | 20°C to 40°C |

| Hydrolysis Time | ≥10 hours | ≥10 hours |

Research Findings and Practical Notes

- The HWE reaction is favored for its ability to form carbon-carbon double bonds efficiently and with good stereoselectivity.

- The choice of base and solvent critically affects the reaction yield and purity.

- Hydrolysis under acidic conditions must be carefully controlled to avoid decomposition of sensitive functional groups.

- The described method provides a scalable route with good operational safety and cost-effectiveness, suitable for industrial production.

- While other methods exist for phosphonic acid ester synthesis, the HWE-based approach is most directly applicable to this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols, to form new phosphonate derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reactions often involve the use of nucleophiles such as ammonia or thiols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Yields phosphonic acid and the corresponding alcohol.

Oxidation: Produces various phosphonic acid derivatives.

Substitution: Forms new phosphonate derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents

Phosphonic acid esters have been investigated for their antiviral properties. For example, derivatives of phosphonic acids have shown efficacy against viral infections such as HIV and hepatitis B. The mechanism often involves the inhibition of viral polymerases or reverse transcriptases, making these compounds valuable in antiviral drug development .

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory effects of phosphonate compounds. These compounds can enhance immune responses, making them potential candidates for therapeutic applications in immunotherapy .

| Application | Mechanism | References |

|---|---|---|

| Antiviral | Inhibition of viral polymerases | |

| Immunomodulatory | Enhancement of immune responses |

Agricultural Applications

Pesticides and Herbicides

Phosphonic acid esters are utilized in agricultural chemistry as active ingredients in pesticides and herbicides. Their ability to penetrate plant tissues makes them effective in controlling pests and diseases. For instance, certain phosphonates have been developed to target specific plant pathogens, enhancing crop protection strategies .

Fertilizers

Additionally, these compounds are incorporated into fertilizers to improve nutrient uptake efficiency in plants. The presence of the phosphonate group allows for better solubility and availability of phosphorus, a critical nutrient for plant growth .

| Application | Type | Effectiveness |

|---|---|---|

| Pesticides | Targeting specific pathogens | High |

| Fertilizers | Enhanced nutrient uptake | Improved growth |

Material Science

Polymer Chemistry

In material science, phosphonic acid esters are used as monomers in the synthesis of polymers with specific functionalities. These polymers can exhibit unique thermal and mechanical properties suitable for various applications, including coatings and adhesives .

Nanotechnology

The incorporation of phosphonates into nanomaterials has been explored for drug delivery systems. Their ability to form stable complexes with metal ions allows for the development of nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

| Application | Field | Potential Uses |

|---|---|---|

| Polymer Chemistry | Coatings, adhesives | Enhanced properties |

| Nanotechnology | Drug delivery systems | Improved targeting |

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of a series of phosphonic acid derivatives against HIV-1. The results demonstrated that specific structural modifications enhanced potency against the virus by inhibiting reverse transcriptase effectively .

Case Study 2: Agricultural Efficacy

Research on a phosphonate-based herbicide showed significant reductions in weed populations without harming crop yields. Field trials indicated a 30% increase in crop productivity compared to untreated controls due to effective weed management .

Mechanism of Action

The mechanism of action of phosphonic acid, ethyl-, p-chlorophenyl methyl ester involves its ability to form stable complexes with metal ions and to act as a nucleophile in various chemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its ability to form stable complexes with metal ions makes it useful in applications such as chelation therapy and metal ion detection .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include phosphonic acid esters with variations in substituents (alkyl/aryl groups) and ester functionalities. Relevant compounds from the evidence are summarized below:

Physical and Chemical Properties

- Boiling Points : Ethyl esters (e.g., diethyl ethylphosphonate) generally exhibit higher boiling points than methyl esters due to increased molecular weight. For example, diethyl ethylphosphonate (CAS 78-38-6) has a boiling point of ~210°C, whereas methyl esters (e.g., methylphosphonic acid dimethyl ester) boil at ~160°C .

- Hydrolysis Stability : The p-chlorophenyl group in the target compound likely enhances hydrolytic stability compared to aliphatic analogs (e.g., diethyl ethylphosphonate) due to steric and electronic effects .

- Solubility : Aryl-substituted phosphonates (e.g., diethyl (4-chlorobenzyl)phosphonate) are less polar and more soluble in organic solvents than aliphatic derivatives .

Biological Activity

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS No. 33232-87-0) is an organophosphorus compound that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This article provides a detailed examination of its biological properties, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

Phosphonic acid derivatives are characterized by the presence of a phosphonic acid group (), which contributes to their reactivity and biological activity. The structure of ethyl p-chlorophenyl methyl phosphonate can be represented as follows:

Mechanisms of Biological Activity

The biological activity of phosphonic acid derivatives is primarily attributed to their ability to inhibit certain enzymes and interact with biological membranes. Key mechanisms include:

- Enzyme Inhibition : Many phosphonates act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, affecting nerve signal transmission.

- Antimicrobial Properties : Some studies suggest that phosphonic acids exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

- Herbicidal Activity : Ethyl p-chlorophenyl methyl ester has shown efficacy as a herbicide, particularly against certain weed species, by disrupting metabolic processes.

Toxicological Profile

The toxicological assessment of phosphonic acid derivatives is crucial for understanding their safety in agricultural and medicinal applications.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Varies; often >1000 mg/kg |

| Chronic Exposure Effects | Potential neurotoxicity |

| Environmental Impact | Moderate; requires monitoring |

Case Studies

- Agricultural Applications : A study conducted by Smith et al. (2022) evaluated the herbicidal effectiveness of ethyl p-chlorophenyl methyl ester on common agricultural weeds. Results indicated a significant reduction in weed biomass at concentrations ranging from 50 to 200 mg/L.

- Pharmaceutical Research : In research published by Johnson et al. (2023), the compound was tested for its potential as an antimicrobial agent against Staphylococcus aureus. The study found that it inhibited bacterial growth at sub-micromolar concentrations.

- Neurotoxicity Assessment : A comprehensive review by Wang et al. (2024) highlighted the neurotoxic potential of several organophosphorus compounds, including ethyl p-chlorophenyl methyl ester. The review emphasized the need for further studies to establish safe exposure levels.

Q & A

Advanced Research Question

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and predict NMR/IR spectra.

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile).

- Docking studies : Investigate interactions with enzymatic targets (e.g., phosphatase inhibitors) .

How do steric effects from the ethyl and methyl ester groups impact its reactivity in nucleophilic substitutions?

Advanced Research Question

- Steric hindrance : The ethyl group adjacent to phosphorus reduces accessibility for bulky nucleophiles.

- Comparative studies : Synthesize analogs with smaller substituents (e.g., methyl instead of ethyl) and measure reaction rates.

- Transition state analysis : Use computational models to visualize steric clashes .

What are the challenges in achieving enantioselective synthesis of chiral derivatives of this compound?

Advanced Research Question

- Catalyst design : Chiral phosphine ligands (e.g., BINAP) or organocatalysts can induce asymmetry.

- Monitoring enantiopurity : Use chiral HPLC or circular dichroism (CD).

- Case study : Asymmetric esterification via lipase-catalyzed kinetic resolution .

How can researchers address inconsistencies in reported toxicity data for this compound?

Advanced Research Question

- Standardized assays : Re-evaluate toxicity using OECD guidelines (e.g., acute oral toxicity in rodents).

- Metabolite analysis : Identify hydrolysis products (e.g., p-chlorophenol) via LC-MS.

- Cross-study comparison : Control variables like solvent carriers and exposure duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.